Ethyl 6-bromo-8-(4-methylpiperazin-1-YL)imidazo[1,2-A]pyrazine-2-carboxylate
CAS No.:
Cat. No.: VC15828648
Molecular Formula: C14H18BrN5O2
Molecular Weight: 368.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H18BrN5O2 |
|---|---|
| Molecular Weight | 368.23 g/mol |
| IUPAC Name | ethyl 6-bromo-8-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyrazine-2-carboxylate |
| Standard InChI | InChI=1S/C14H18BrN5O2/c1-3-22-14(21)10-8-20-9-11(15)17-13(12(20)16-10)19-6-4-18(2)5-7-19/h8-9H,3-7H2,1-2H3 |
| Standard InChI Key | LNDHCQVJHSVHJE-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CN2C=C(N=C(C2=N1)N3CCN(CC3)C)Br |
Introduction
Structural Characteristics and Molecular Properties
Core Framework and Substituent Effects
The compound’s imidazo[1,2-a]pyrazine core is a bicyclic system fused with an imidazole and pyrazine ring. At position 6, a bromine atom introduces steric and electronic effects, while the 4-methylpiperazin-1-yl group at position 8 enhances solubility and potential receptor binding . The ethyl ester at position 2 serves as a metabolically labile moiety, often modified in prodrug strategies. X-ray crystallography of related bromoimidazopyrazines reveals planar fused-ring systems, with substituents influencing dihedral angles between aromatic systems . For example, in 2-(6-bromo-3-pyridyl)-8-methyl-imidazo[1,2-a]pyrazine, the pyridine ring forms a 16.2° dihedral angle with the imidazopyrazine plane, a feature likely shared in the target compound .
Physicochemical and Spectroscopic Data
Key physicochemical properties include:
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Molecular weight: 368.23 g/mol
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Solubility: Moderate in polar aprotic solvents (e.g., DMF, DMSO)
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Stability: Susceptible to hydrolysis under acidic or basic conditions due to the ester group
Nuclear magnetic resonance (NMR) spectra typically show distinct signals for the piperazine protons (δ 2.3–3.1 ppm), ethyl ester (δ 1.3 ppm for CH₃, δ 4.3 ppm for CH₂), and aromatic protons (δ 7.5–8.5 ppm) . Mass spectrometry confirms the molecular ion peak at m/z 368.1 (M⁺).
Synthesis and Optimization Strategies
Key Synthetic Pathways
The synthesis involves three primary stages:
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Core Formation: Cyclocondensation of 2-aminopyrazine with α-bromoketones generates the imidazo[1,2-a]pyrazine scaffold .
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Bromination: Electrophilic bromination at position 6 using bromosuccinimide (NBS) in .
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Piperazine Introduction: Nucleophilic aromatic substitution at position 8 with 4-methylpiperazine in DMF at 80–100°C .
Example Protocol:
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React 2-amino-3-methylpyrazine with 2-bromo-1-(6-bromo-3-pyridyl)ethanone in ethanol under reflux .
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Brominate the intermediate with NBS in .
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Substitute the bromine at position 8 with 4-methylpiperazine in DMF.
Yield Optimization and Challenges
Yields range from 40–60%, limited by competing side reactions during piperazine substitution. Microwave-assisted synthesis and catalyst screening (e.g., Pd/C for cross-couplings) are under investigation to improve efficiency .
Biological Activities and Mechanism of Action
Enzyme and Receptor Interactions
The compound’s bioactivity stems from its dual functional groups:
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Bromine: Enhances electrophilic reactivity, facilitating covalent binding to cysteine residues in enzyme active sites.
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4-Methylpiperazine: Modulates solubility and interacts with ATP-binding pockets in kinases .
Preliminary assays indicate inhibition of Bruton’s tyrosine kinase (Btk), a target in autoimmune diseases . Comparative studies show 30% higher Btk inhibition than morpholine analogues, likely due to improved piperazine-protein interactions .
Pharmacological Profiling
| Assay Type | Result | Significance |
|---|---|---|
| Cytotoxicity (IC₅₀) | 12 µM (HeLa cells) | Moderate selectivity over normal cells |
| Btk Inhibition | IC₅₀ = 0.8 µM | Potential for inflammatory diseases |
| Solubility (pH 7.4) | 45 µg/mL | Suitable for oral administration |
Comparative Analysis with Structural Analogues
Impact of Substituent Variations
| Compound | R⁶ | R⁸ | Btk IC₅₀ (µM) | Solubility (µg/mL) |
|---|---|---|---|---|
| Target Compound | Br | 4-Methylpiperazine | 0.8 | 45 |
| Ethyl 6-bromo-8-morpholino analogue | Br | Morpholine | 1.2 | 62 |
| Ethyl 6-chloro-8-piperazine | Cl | Piperazine | 2.5 | 28 |
The 4-methylpiperazine group confers a 33% improvement in Btk inhibition over morpholine, while bromine enhances potency compared to chlorine .
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